molecular formula C8H8Cl2N4 B1623609 2-(2,4-Dichlorobenzylidene)hydrazinecarboximidamide CAS No. 46322-66-1

2-(2,4-Dichlorobenzylidene)hydrazinecarboximidamide

Cat. No.: B1623609
CAS No.: 46322-66-1
M. Wt: 231.08 g/mol
InChI Key: WDPPSRUIMSQVFX-PQMHYQBVSA-N
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Description

2-(2,4-Dichlorobenzylidene)hydrazinecarboximidamide is an organic compound with the molecular formula C₈H₈Cl₂N₄. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dichlorobenzylidene group attached to a hydrazinecarboximidamide moiety .

Preparation Methods

The synthesis of 2-(2,4-Dichlorobenzylidene)hydrazinecarboximidamide typically involves the reaction of 2,4-dichlorobenzaldehyde with hydrazinecarboximidamide under specific conditions. The reaction is usually carried out in an inert atmosphere at a controlled temperature to ensure the desired product’s purity and yield . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2-(2,4-Dichlorobenzylidene)hydrazinecarboximidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert it into other derivatives with altered chemical properties.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

2-(2,4-Dichlorobenzylidene)hydrazinecarboximidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorobenzylidene)hydrazinecarboximidamide involves its interaction with specific molecular targets and pathways. For example, its anticonvulsant activity is believed to be mediated through a presynaptic GABA-mediated mechanism, which involves the inhibition of GABA-T (gamma-aminobutyric acid transaminase) . This inhibition leads to increased levels of GABA, a neurotransmitter that helps regulate neuronal excitability.

Comparison with Similar Compounds

2-(2,4-Dichlorobenzylidene)hydrazinecarboximidamide can be compared with similar compounds such as guanabenz, which also contains a hydrazinecarboximidamide moiety. Guanabenz is known for its ability to inhibit GADD34 activity and protect cells from protein misfolding . The unique structural features of this compound, such as the presence of the dichlorobenzylidene group, contribute to its distinct chemical and biological properties.

Similar Compounds

Properties

CAS No.

46322-66-1

Molecular Formula

C8H8Cl2N4

Molecular Weight

231.08 g/mol

IUPAC Name

2-[(Z)-(2,4-dichlorophenyl)methylideneamino]guanidine

InChI

InChI=1S/C8H8Cl2N4/c9-6-2-1-5(7(10)3-6)4-13-14-8(11)12/h1-4H,(H4,11,12,14)/b13-4-

InChI Key

WDPPSRUIMSQVFX-PQMHYQBVSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=N\N=C(N)N

SMILES

C1=CC(=C(C=C1Cl)Cl)C=NN=C(N)N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=NN=C(N)N

46322-66-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2,4-Dichlorobenzylidene)hydrazinecarboximidamide
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2-(2,4-Dichlorobenzylidene)hydrazinecarboximidamide
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2-(2,4-Dichlorobenzylidene)hydrazinecarboximidamide
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2-(2,4-Dichlorobenzylidene)hydrazinecarboximidamide
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2-(2,4-Dichlorobenzylidene)hydrazinecarboximidamide

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